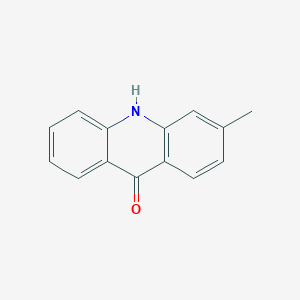
1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine is an organic compound that features both trifluoromethyl and iodinated benzyl groups. These functional groups are known for their unique chemical properties, making the compound valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine typically involves the introduction of the trifluoromethyl group and the iodinated benzyl group into the methanamine structure. Common synthetic routes include:
Electrophilic Iodination: Using elemental iodine or iodides to introduce the iodine atom into the benzyl group.
Trifluoromethylation: Incorporating the trifluoromethyl group through reactions with trifluoromethylating agents.
Industrial Production Methods
Industrial production methods often involve large-scale reactions in controlled environments to ensure high yield and purity. Techniques such as catalytic hydrogenolysis and vapor-phase reactions are employed to optimize the production process .
化学反応の分析
Types of Reactions
1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of secondary amines.
Substitution: The iodine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as sodium azide or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated benzyl alcohols, while substitution reactions can produce various derivatives with different functional groups .
科学的研究の応用
1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodinated benzyl group can participate in halogen bonding, influencing the compound’s binding affinity to specific targets .
類似化合物との比較
Similar Compounds
1,1,1-trifluoro-N-(2-iodobenzyl)methanamine: Similar structure but lacks the methyl group on the nitrogen atom.
1,1,1-trifluoro-N-(2-bromobenzyl)-N-methylmethanamine: Similar structure with a bromine atom instead of iodine.
Uniqueness
1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine is unique due to the presence of both trifluoromethyl and iodinated benzyl groups, which impart distinct chemical properties.
特性
分子式 |
C9H9F3IN |
|---|---|
分子量 |
315.07 g/mol |
IUPAC名 |
1,1,1-trifluoro-N-[(2-iodophenyl)methyl]-N-methylmethanamine |
InChI |
InChI=1S/C9H9F3IN/c1-14(9(10,11)12)6-7-4-2-3-5-8(7)13/h2-5H,6H2,1H3 |
InChIキー |
IVDKHWGWFSGPGV-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=CC=C1I)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[1-(Acetyloxy)-2-propyn-1-yl]-2-methyl-1(2h)-isoquinolinone](/img/structure/B13969826.png)
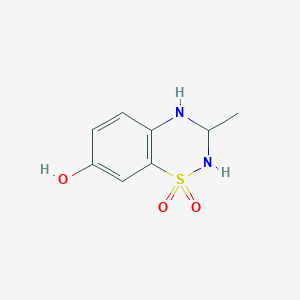
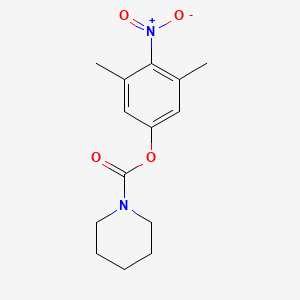

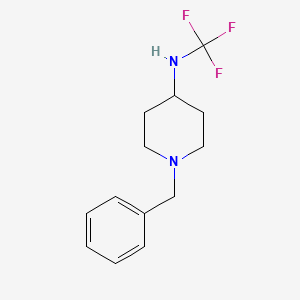
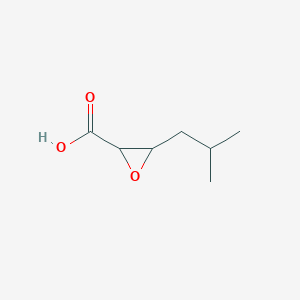
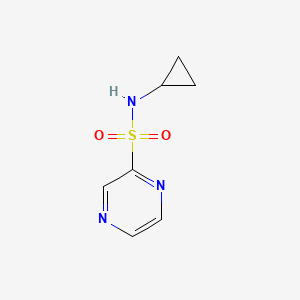

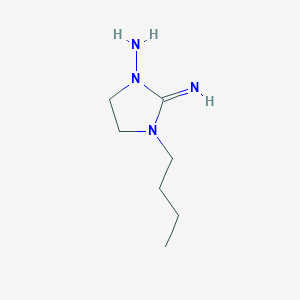
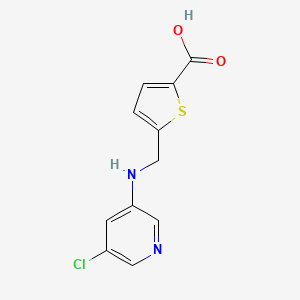
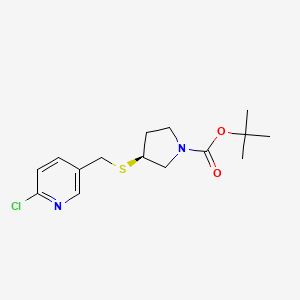
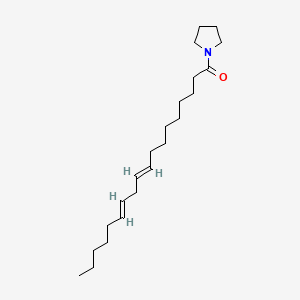
![O-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B13969913.png)
